Tripodal Pre-Organization Confirmed by Single-Crystal X‑ray Diffraction
Single-crystal X‑ray diffraction reveals that tris(2-cyanoethyl)amine (TCA) crystallizes with all three C≡N groups oriented in the same direction, creating a pre-organized tripodal donor set [1]. The closest two-arm analog, 3,3′-iminodipropionitrile (IDPN), possesses only two cyanoethyl arms and lacks the third nitrile donor, making tripodal chelation geometrically impossible [2]. This structural distinction is not a minor variation; it dictates whether a discrete macrocycle or an extended coordination polymer forms upon metal complexation (see Evidence Item 2).
| Evidence Dimension | Number of cyanoethyl donor arms and solid-state conformation |
|---|---|
| Target Compound Data | 3 cyanoethyl arms; CN groups co-directional (single-crystal X‑ray, space group P2₁/c, T = 293 K, cell volume 1007.2 ų) [1] |
| Comparator Or Baseline | 3,3′-Iminodipropionitrile: 2 cyanoethyl arms; linear two-arm geometry [2] |
| Quantified Difference | 3 vs. 2 nitrile donors; tripodal vs. non-tripodal architecture |
| Conditions | Single-crystal X‑ray diffraction at ambient temperature |
Why This Matters
Procurement of TCA over IDPN is essential when a tripodal nitrile ligand is required; the third arm enables chelation modes and discrete architectures unattainable with two-arm analogs.
- [1] Xu, A.-W.; Cai, Y.-P.; Su, C.-Y.; Liu, H.-K. Tris(2-cyanoethyl)amine. Acta Crystallogr. C 2000, 56, e262. DOI: 10.1107/S0108270100006156. View Source
- [2] NIST Chemistry WebBook. Propanenitrile, 3,3′-iminobis- (IDPN). CAS 111-94-4. Chemical structure and identity data. View Source
